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Compound of Interest

Compound Name:
2-Amino-3-(2-

nitrophenyl)propanoic acid

Cat. No.: B556754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of caged glutamate

compounds, such as 2-Amino-3-(2-nitrophenyl)propanoic acid derivatives, for the precise

spatiotemporal mapping of neural circuits. The technique of glutamate uncaging allows for the

controlled release of glutamate, the primary excitatory neurotransmitter in the central nervous

system, using light. This enables researchers to mimic synaptic transmission with high fidelity,

probe synaptic function, and investigate the mechanisms of synaptic plasticity.

Principle of Glutamate Uncaging
Caged glutamate compounds are biologically inert molecules that have a photolabile "caging"

group covalently attached to the glutamate molecule. This caging group prevents glutamate

from binding to its receptors. Upon illumination with light of a specific wavelength, typically in

the UV or near-UV range, the caging group is cleaved, releasing active glutamate in a highly

localized area and on a millisecond timescale. This precise control over glutamate release

allows for the targeted activation of individual synapses or small groups of neurons, making it a

powerful tool for functional circuit mapping.[1][2][3][4][5]

Two-photon uncaging offers superior spatial resolution compared to one-photon uncaging, as

the two-photon excitation is confined to a femtoliter-sized focal volume, minimizing off-target

stimulation.[1][4][6][7] This is particularly advantageous for stimulating individual dendritic

spines.[6][7]
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Quantitative Data for Glutamate Uncaging
Experiments
The optimal parameters for glutamate uncaging experiments can vary depending on the

specific caged compound, the experimental preparation (e.g., brain slices, in vivo), and the light

source. The following tables summarize typical quantitative data from published studies.

Table 1: Commonly Used Caged Glutamate Compounds

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caged
Compound

Excitation
Wavelength
(One-Photon)

Excitation
Wavelength
(Two-Photon)

Quantum Yield Key Features

MNI-caged-L-

glutamate
~350-380 nm ~720-740 nm ~0.085

Widely used, fast

release kinetics

(<10 µs),

compatible with

many fluorescent

dyes.[4][8]

MDNI-caged-

glutamate
~350-405 nm ~720-740 nm ~0.5

Higher quantum

yield than MNI-

glutamate,

allowing for more

efficient

uncaging.[1][4]

RuBi-Glutamate
Visible light

(~400-500 nm)
~780-820 nm High

Excitable with

visible light,

reducing

phototoxicity, can

be used at lower

concentrations.

[9]

DNI-caged-

glutamate
~360 nm ~720 nm High (7x MNI)

Higher quantum

yield, lower

effective

concentration,

and faster

release than

MNI-glutamate.

[10]

Table 2: Experimental Parameters for Glutamate Uncaging in Brain Slices
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Parameter One-Photon Uncaging Two-Photon Uncaging

Caged Glutamate

Concentration
80 µM - 3 mM[2] 2.5 mM - 20 mM[6][8]

Light Source
Xenon arc lamp, UV laser

(e.g., 355 nm)
Ti:sapphire laser

Light Pulse Duration 1 - 100 ms[2] 0.5 - 4 ms[6][11]

Laser Power Variable 12 mW (at the sample)[6]

Spatial Resolution 50 - 100 µm diameter[3][5][12] ~0.6 - 0.8 µm[6]

Resulting Current (Whole-Cell)
Evokes action potentials and

synaptic responses.[12]

Uncaging-evoked EPSCs

(uEPSCs) of ~10 pA, similar to

miniature EPSCs.[6][8]

Experimental Protocols
Protocol 1: Preparation of Caged Glutamate Stock
Solution
A common stock solution for MNI-caged glutamate can be prepared as follows:

Obtain MNI-caged glutamate (e.g., from Tocris Bioscience).

Refer to the batch-specific formula weight provided by the manufacturer.

Dissolve the MNI-caged glutamate in deionized water to a final concentration of 10 mM.

Important: Prepare the solution at room temperature, as the compound may precipitate on

ice.[13]

Aliquot the stock solution into single-use vials.

Store the aliquots at -20°C for long-term storage (months to years).[13]
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Protocol 2: Mapping Synaptic Circuits in Brain Slices
using Laser Scanning Photostimulation (LSPS)
This protocol outlines the general steps for mapping local synaptic inputs onto a neuron using

UV glutamate uncaging.

Prepare Brain Slices: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of

interest using a vibratome in ice-cold cutting solution.[13]

Slice Recovery: Incubate the slices in oxygenated artificial cerebrospinal fluid (ACSF) at

35°C for 15-30 minutes, followed by storage at room temperature until use.[13]

Experimental Setup:

Transfer a slice to the recording chamber of a microscope equipped for electrophysiology

and photostimulation.

Perfuse the slice with ACSF.

Add the caged glutamate compound (e.g., 0.2 mM MNI-glutamate) to the recirculating

ACSF.[13] To block NMDAR-mediated excitotoxicity during mapping, an NMDA receptor

antagonist (e.g., 0.01 mM CPP) can be included.[13]

Electrophysiology:

Obtain a whole-cell patch-clamp recording from a neuron of interest.

For recording excitatory postsynaptic currents (EPSCs), voltage-clamp the neuron near

the reversal potential for inhibition (approximately -70 mV).[13]

Photostimulation:

Use a UV laser coupled to the microscope to deliver brief pulses of light to stimulate

different locations in the slice in a grid pattern.

The laser beam is scanned across the slice, and at each location, a brief pulse of UV light

is delivered to uncage glutamate.
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Data Acquisition and Analysis:

Record the synaptic currents evoked in the patched neuron in response to

photostimulation at each location.

The presence of an inward current following a light pulse at a specific location indicates a

functional synaptic connection from a neuron at that location to the recorded neuron.

By mapping the locations that elicit synaptic responses, a functional input map of the local

circuit can be generated.[2][3][13]

Signaling Pathways and Experimental Workflows
Glutamate Uncaging and Postsynaptic Signaling
Glutamate uncaging at a dendritic spine activates postsynaptic glutamate receptors, primarily

AMPA and NMDA receptors. This leads to membrane depolarization and, particularly through

NMDA receptors, an influx of Ca²⁺ into the spine. This calcium signal is a critical initiator of

downstream signaling cascades that underlie synaptic plasticity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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